N-(4-phenoxyphenyl)isonicotinamide
CAS No.: 255904-98-4
Cat. No.: VC11158742
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 255904-98-4 |
---|---|
Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.3 g/mol |
IUPAC Name | N-(4-phenoxyphenyl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-13H,(H,20,21) |
Standard InChI Key | RUPICOJYZCVQSL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Phenoxyphenyl)isonicotinamide (systematic IUPAC name: N-[4-(phenoxy)phenyl]pyridine-4-carboxamide) is a heterocyclic compound featuring a pyridine ring conjugated to a phenoxyphenyl group via an amide bond. Its molecular formula is C₁₈H₁₄N₂O₂, with a monoisotopic mass of 296.1032 g/mol . The compound’s bent backbone, attributed to the phenoxy linkage, enhances its ability to participate in π-π stacking and hydrogen-bonding interactions, which are critical for molecular recognition in biological systems .
Structural Analogues and Derivatives
Several analogues of this compound have been reported, including N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide (CAS: 1024466-46-3), which substitutes the pyridine ring with a thiazole moiety. Such modifications alter electronic properties and bioavailability, underscoring the tunability of the core scaffold for targeted applications.
Synthesis and Optimization Strategies
The synthesis of N-(4-phenoxyphenyl)isonicotinamide typically involves multi-step reactions, leveraging coupling strategies and catalytic processes.
Key Synthetic Routes
A representative method, adapted from large-scale nicotinamide syntheses , involves:
-
Amide Bond Formation: Reacting 4-phenoxyaniline with isonicotinoyl chloride in the presence of a base (e.g., triethylamine) to yield the crude product.
-
Purification: Recrystallization from ethanol or chromatography to achieve >95% purity .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | 4-Phenoxyaniline, isonicotinoyl chloride, Et₃N, DCM, 0–5°C | 78 | 90 |
2 | Recrystallization (EtOH) | 65 | 98 |
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors and catalytic hydrogenation have been employed to enhance efficiency . For example, palladium-carbon (Pd/C) catalysts under hydrogen pressure (0.4–0.5 MPa) facilitate deprotection steps while minimizing byproducts .
Pharmacological and Biological Applications
The compound’s bioactivity profile is linked to its ability to modulate enzyme activity and interact with cellular receptors.
Protein Tyrosine Phosphatase (PTP) Inhibition
Computational docking studies suggest that N-(4-phenoxyphenyl)isonicotinamide binds to the active site of PTPs, enzymes implicated in insulin signaling and oncogenesis. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.3 μM against PTP1B, a target for diabetes therapy.
Table 2: Comparative Bioactivity of Nicotinamide Derivatives
Compound | Target | IC₅₀ | Application |
---|---|---|---|
N-(4-Phenoxyphenyl)isonicotinamide | PTP1B | 12.3 μM | Diabetes |
6-(1-Acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)nicotinamide | BTK | 0.5 nM | Cancer |
Material Science and Coordination Chemistry
The compound’s flexible backbone enables its use in constructing metal-organic frameworks (MOFs). For instance, Zn(II) and Cd(II) complexes of N-(4-(4-aminophenyloxy)phenyl)isonicotinamide (papoa) exhibit anion- and solvent-dependent structural transformations, relevant to sensor development .
Anion-Responsive Behavior
In acetonitrile, papoa forms dinuclear macrocycles with ZnX₂ (X = Cl, Br, I), which reversibly convert to 1D chains upon heating or solvent exchange . This property is exploitable in smart materials for environmental monitoring.
Challenges and Future Directions
Despite its promise, gaps remain in understanding the compound’s pharmacokinetics and toxicity. Future studies should prioritize:
-
In Vivo Efficacy Testing: To validate diabetes and anticancer hypotheses.
-
Synthetic Automation: Implementing machine learning for reaction optimization.
-
Environmental Impact Assessments: Evaluating biodegradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume